Physicochemical Property Profile vs. Drug-Likeness Benchmarks
The computed physicochemical descriptors place CAS 394229-38-0 within the border zone of oral drug-likeness metrics. Its molecular weight (364.4 g/mol), calculated lipophilicity (XLogP3-AA = 4.2), hydrogen-bond donor (2) and acceptor (5) counts, and rotatable bond count (3) are compared against the widely accepted Lipinski and Veber rule thresholds [1]. Unlike many high‑molecular‑weight kinase inhibitors, this compound remains under the 500 Da ceiling, but its elevated LogP (>4.0) may predispose it to solubility‑limited absorption.
| Evidence Dimension | Oral drug-likeness (Lipinski & Veber rules) |
|---|---|
| Target Compound Data | MW = 364.4 g/mol; XLogP3-AA = 4.2; HBD = 2; HBA = 5; RotB = 3 [1] |
| Comparator Or Baseline | Lipinski thresholds: MW ≤500, LogP ≤5, HBD ≤5, HBA ≤10; Veber: RotB ≤10, TPSA ≤140 Ų |
| Quantified Difference | All parameters lie within rule cut-offs; LogP is 0.8 units below the upper limit but above the optimal range (1–3) for oral absorption. |
| Conditions | Computed using PubChem 2.2/XLogP3 3.0 algorithms; no experimental logP or solubility data available. |
Why This Matters
Procurement teams evaluating this compound for cellular assays should anticipate that its borderline-high lipophilicity will necessitate co‑solvent (e.g., DMSO) formulation optimisation to avoid precipitation in aqueous buffers.
- [1] PubChem Compound Summary for CID 5223439, Computed Properties section. National Center for Biotechnology Information, 2026. View Source
